Ethane-1,1-diamine

Description

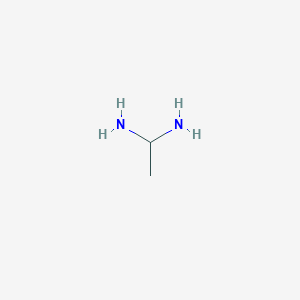

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

4433-65-2 |

|---|---|

Formule moléculaire |

C2H8N2 |

Poids moléculaire |

60.10 g/mol |

Nom IUPAC |

ethane-1,1-diamine |

InChI |

InChI=1S/C2H8N2/c1-2(3)4/h2H,3-4H2,1H3 |

Clé InChI |

WVRIJHGUJNXDRZ-UHFFFAOYSA-N |

SMILES canonique |

CC(N)N |

Origine du produit |

United States |

Theoretical and Computational Investigations of Ethane 1,1 Diamine Stability

Quantum Chemical Approaches to Stability Assessment in Geminal Diamines

Quantum chemical methods are essential for understanding the stability of molecules like ethane-1,1-diamine. These computational techniques, which are based on the principles of quantum mechanics, allow for the detailed analysis of electronic structure and energy. They can be broadly categorized into ab initio, Density Functional Theory (DFT), and semi-empirical methods, each offering a different balance of accuracy and computational cost. wikipedia.orgucsb.edu

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational efficiency. mpg.de Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach is particularly useful for studying the stability of this compound by allowing for the calculation of optimized geometries, vibrational frequencies, and relative energies of different conformers.

DFT studies can elucidate the electronic properties that contribute to the stability of the geminal diamine structure. By analyzing the molecular orbitals and the distribution of electron density, researchers can identify key interactions, such as hyperconjugation and electrostatic effects. For instance, DFT calculations can quantify the energy stabilization gained from specific orbital interactions, providing insight into the electronic factors that might counteract the inherent repulsion between the two nitrogen atoms on the same carbon. Modern DFT calculations, when combined with appropriate basis sets, can achieve accuracy comparable to more computationally expensive methods for many systems. mpg.de

Ab Initio Methods: The term "ab initio" translates to "from the beginning," and these methods perform calculations based on the fundamental laws of quantum mechanics without using experimental data for simplification. wikipedia.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While HF provides a foundational understanding, it does not fully account for electron correlation, which is the interaction between electrons. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, incorporate electron correlation to achieve higher accuracy, albeit at a significantly greater computational cost. researchgate.net These high-level calculations are crucial for obtaining precise energetic data for this compound, serving as benchmarks for more approximate methods.

Semi-Empirical Methods: To handle larger molecules where ab initio or DFT methods are too costly, semi-empirical quantum chemistry methods are employed. wikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orguomustansiriyah.edu.iq This parameterization allows for the inclusion of some electron correlation effects. wikipedia.org

Common semi-empirical methods include MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametrized Model number 3). wikipedia.orguni-muenchen.de These methods are significantly faster than ab initio or DFT approaches and are useful for initial explorations of the potential energy surface of this compound, identifying various conformers, and estimating their relative stabilities before undertaking more rigorous calculations. wikipedia.orgucsb.edu

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Ab Initio | Solves the Schrödinger equation from first principles without empirical parameters. | High accuracy, provides benchmark results. | Computationally very expensive, limited to small molecules. |

| Density Functional Theory (DFT) | Calculates energy based on the system's electron density. | Good balance of accuracy and computational cost. mpg.de | Accuracy depends on the chosen functional. |

| Semi-Empirical | Uses the Hartree-Fock formalism with approximations and parameters from experimental data. wikipedia.org | Very fast, suitable for large molecules and initial screenings. wikipedia.orgucsb.edu | Accuracy can be erratic if the molecule is dissimilar to the parameterization set. wikipedia.orgucsb.edu |

Steric and Electronic Factors Influencing this compound Stability

The stability of this compound is governed by a delicate balance of several competing steric and electronic factors. The proximity of the two nitrogen atoms on a single carbon atom introduces significant electronic interactions that are not present in simple amines or vicinal diamines like ethane-1,2-diamine.

The anomeric effect is a stereoelectronic phenomenon originally observed in carbohydrate chemistry, describing the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to favor an axial orientation over the sterically less hindered equatorial position. scripps.eduwikipedia.org This effect is not limited to sugars and can be generalized to any system with the formula X-C-Y-C, where X and Y are heteroatoms with lone pairs, such as oxygen or nitrogen. scripps.eduwikipedia.org

Inductive Effects: The nitrogen atoms in the amino groups are more electronegative than carbon. This leads to an inductive withdrawal of electron density from the central carbon atom along the C-N sigma bonds. This effect polarizes the molecule and influences its reactivity and the acidity of the N-H protons. The presence of two nitrogen atoms on the same carbon significantly enhances this electron-withdrawing effect.

| Interaction | Description | Effect on Stability |

|---|---|---|

| Anomeric Effect (Hyperconjugation) | Donation of electron density from a nitrogen lone pair (nN) to the antibonding orbital of the adjacent C-N bond (σC-N). dypvp.edu.in | Stabilizing |

| Lone Pair Repulsion | Electrostatic repulsion between the non-bonding electron pairs on the two nitrogen atoms. dypvp.edu.in | Destabilizing |

| Hyperconjugation (General) | Delocalization of electrons from σ(C-H) or σ(C-C) bonds into adjacent antibonding σ(C-N) orbitals. wikipedia.org | Stabilizing |

| Inductive Effect | Withdrawal of electron density from the carbon skeleton by the electronegative nitrogen atoms. | Influences charge distribution and reactivity. |

The study of how a molecule's energy changes with the rotation around its single bonds is known as conformational analysis. libretexts.org For this compound, rotation around the central carbon-carbon (C-C) bond is of primary interest. Similar to ethane (B1197151), this compound can exist in staggered and eclipsed conformations. youtube.comopenstax.org

Staggered Conformation: This is the lowest energy conformation where the substituents on the front carbon are positioned at a 60° dihedral angle relative to the substituents on the back carbon when viewed down the C-C bond (in a Newman projection). libretexts.org This arrangement minimizes the electrostatic repulsion between bonding electrons, a phenomenon known as torsional strain. libretexts.orgopenstax.org

Eclipsed Conformation: This is the highest energy conformation where the substituents on the front and back carbons are aligned, resulting in a 0° dihedral angle. libretexts.orgyoutube.com This conformation experiences maximum torsional strain due to the close proximity of the electron clouds of the bonds. libretexts.org

The potential energy landscape of this compound is more complex than that of ethane due to the bulky and electronically active amino groups. The rotation around the C-C bond will result in multiple staggered and eclipsed conformers with different energies. The most stable conformer will likely be a staggered arrangement that also optimizes the stabilizing anomeric and hyperconjugative effects while minimizing the steric hindrance and lone-pair repulsion between the two amino groups. Computational methods are essential for mapping this potential energy surface and determining the energy barriers between different conformations. For ethane, the energy difference between the staggered and eclipsed conformations is approximately 3 kcal/mol (12 kJ/mol). libretexts.orgopenstax.org A similar, though likely more complex, energy profile is expected for this compound.

Advanced Synthetic Methodologies for Ethane 1,1 Diamine and Its Derivatives

Strategies for the Transient Generation and In Situ Utilization of Ethane-1,1-diamine

This compound and other simple geminal diamines are often too unstable to be isolated, serving instead as reactive intermediates in various chemical transformations. researchgate.netcomu.edu.tr Their transient nature necessitates strategies for in situ generation and immediate consumption to drive reactions forward. These compounds are frequently invoked as intermediates in processes such as transimination reactions and the reduction of amidines. wikipedia.org

A key aspect of their transient behavior is their propensity to break down into more stable species. In aqueous environments, geminal diamines preferentially eliminate the less basic amine, leading to the formation of highly electrophilic iminium cations. wikipedia.orgyoutube.com This rapid conversion of a geminal diamine into an iminium ion highlights the importance of in situ trapping or further reaction to achieve desired products. For instance, the formation of geminal diamines can be an intermediate step in the reductive amination of carbonyl compounds, where the diamine is not isolated but immediately reduced to an amine. mdpi.com Research has also explored the reductive trapping of iminium cations, which are themselves products of geminal diamine decomposition, further illustrating the transient existence of these species. researchgate.net

Synthesis of Stabilized N-Substituted this compound Analogs

Given the instability of the parent this compound, significant synthetic efforts have been directed towards the preparation of stabilized N-substituted analogs. These derivatives often incorporate bulky substituents or are part of more complex, rigid molecular frameworks that confer increased stability.

An example of a synthesized and characterized stabilized geminal diamine is 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine. comu.edu.tr This compound was prepared through a cascade reaction involving chloral (B1216628) (2,2,2-trichloroacetaldehyde) and 2-nitroaniline (B44862), where an imine intermediate is formed and subsequently reacts with a second molecule of 2-nitroaniline. comu.edu.tr The presence of the trichloromethyl group and the aromatic rings with nitro substituents contributes to the stability of this specific geminal diamine. comu.edu.tr

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the rapid assembly of complex molecules from three or more starting materials in a single reaction vessel. acs.orgsci-hub.seacs.org These approaches are particularly valuable for the synthesis of geminal diamines and their analogs due to their excellent step and atom economy. acs.orgsci-hub.se

A notable example involves a multicomponent catalytic double asymmetric cascade reaction that simultaneously yields chlorinated oxindoles and C-N aminals (a type of geminal diamine). acs.orgsci-hub.seacs.orgacs.org This transformation utilizes 3-aryloxindoles, N-Boc imines, and N-chlorophthalimide, catalyzed by a chiral calcium VAPOL phosphate (B84403) complex. acs.orgsci-hub.seacs.orgacs.org The reaction proceeds under mild conditions at room temperature with a relatively low catalyst loading (2.5 mol %), demonstrating high levels of stereocontrol. acs.orgsci-hub.se

Another innovative approach for geminal diamine synthesis is a transition metal/photocatalyst-free strategy involving the photoinduced amidation of C(sp3)–H bonds. rsc.orgscilit.comrsc.org This method offers high atom economy, broad substrate applicability, and good functional group tolerance, providing a convenient and competitive route for constructing geminal diamine motifs without relying on traditional metal catalysts or harsh conditions. rsc.orgscilit.comrsc.org The reaction is proposed to involve an unusual sandwich-like ternary donor–acceptor–donor complex as the key photosensitive species. rsc.orgscilit.com

Condensation reactions between carbonyl compounds (aldehydes or ketones) and amines are fundamental in organic chemistry, typically leading to the formation of imines (Schiff bases) or, under specific conditions, aminals (geminal diamines). comu.edu.trwikipedia.org The outcome depends on the nature of the amine and the reaction conditions.

When primary amines react with carbonyl compounds, an unstable hemiaminal intermediate is initially formed, which then readily dehydrates to yield an imine. wikipedia.orgwikipedia.org In contrast, secondary amines can react with carbonyl compounds to form enamines if an α-carbonyl proton is present, or they can lead to the formation of aminals. wikipedia.org The formation of aminals involves the addition of a second amine molecule to the initial imine or hemiaminal intermediate. wikipedia.org

A practical application of this methodology is seen in the synthesis of stabilized geminal diamine analogs. For instance, the previously mentioned 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine is a direct product of the condensation of chloral (a carbonyl compound) with 2-nitroaniline (an amine). comu.edu.tr This highlights how specific structural features can enable the isolation of geminal diamines from such condensation pathways.

In some cases, competitive aminal formation can even occur when the primary goal is the synthesis of imine-based structures, such as porous organic cages. rsc.org This phenomenon underscores that aminal species can be thermodynamically preferred over imine intermediates under certain conditions, influencing reaction outcomes. rsc.org

The development of transition metal-free and organocatalytic methods for synthesizing geminal diamines represents a significant advancement in green chemistry and sustainable synthesis. These approaches avoid the use of potentially toxic or expensive transition metals, relying instead on organic molecules as catalysts.

Transition Metal-Free Syntheses: Recent research has focused on developing strategies that circumvent the need for transition metals, which often require high temperatures and excessive oxidants. rsc.orgscilit.comrsc.org A notable example is the photoinduced amidation of C(sp3)–H bonds, which provides a transition metal/photocatalyst-free route to geminal diamines. rsc.orgscilit.comrsc.org This method operates under mild conditions and exhibits good functional group compatibility, offering an environmentally benign alternative for constructing these valuable motifs. rsc.org Other metal-free approaches are also being explored for the synthesis of α,β-diamino carbonyl derivatives, often utilizing diazo compounds as precursors. researchgate.net

Organocatalytic Syntheses: Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. researchgate.net Chiral diamines themselves can act as organocatalysts, facilitating reactions that lead to the formation of other complex molecules. For instance, chiral diamines have been successfully employed as catalysts in Michael addition reactions to produce geminal γ-oxobisphosphonates with high yields and enantiomeric excesses. researchgate.netnih.govunl.pt

Moreover, organocatalytic systems can directly enable the enantioselective synthesis of geminal diamines (aminals). A prime example is the use of chiral calcium VAPOL phosphate complexes, which catalyze a double asymmetric cascade reaction to produce C-N aminals (geminal diamines) with excellent stereocontrol. acs.orgsci-hub.seacs.orgacs.orgorganic-chemistry.org This method showcases the ability of organocatalysts to achieve highly enantioselective transformations under mild conditions, providing access to chiral geminal diamine structures.

Formation of Cyclic Aminals and Related Structures Derived from 1,1-Diaminoalkanes

Cyclic aminals, also known as 1,3-diazacycloalkanes, are a class of compounds characterized by two amine groups attached to the same carbon atom within a ring structure. wikipedia.org Unlike their acyclic counterparts, cyclic aminals generally exhibit enhanced stability, making them more accessible and synthetically useful. conicet.gov.ar

The primary synthetic route to cyclic aminals involves the condensation reaction between a diamine and an aldehyde. wikipedia.orgconicet.gov.ararkat-usa.org This reaction typically proceeds with the elimination of water, forming the cyclic structure. Common examples include the formation of imidazolidines (five-membered rings) from ethylenediamine (B42938) and aldehydes, and hexahydropyrimidines (six-membered rings). wikipedia.orgconicet.gov.ar

Advanced methodologies have been developed to improve the efficiency and scope of cyclic aminal synthesis:

Ultrasound Irradiation: The use of ultrasound irradiation has proven to be an effective method for promoting the synthesis of various cyclic aminals, ranging from five- to eight-membered rings (e.g., imidazolidines, hexahydropyrimidines, hexahydro-1,3-diazepines, and octahydro-1,3-diazocines). conicet.gov.ar This technique, often conducted at room temperature, significantly reduces reaction times and leads to excellent yields when N,N'-dibenzylalkylenediamines are reacted with aqueous formaldehyde, offering a greener alternative to conventional heating methods. conicet.gov.ar

Table 1: Synthesis of Cyclic Aminals via Ultrasound Irradiation

| Diamine Precursor | Carbonyl Compound | Cyclic Aminal Product Type | Reaction Time (Ultrasound) | Yield (%) |

|---|---|---|---|---|

| N,N'-dibenzylalkylenediamines | Aqueous Formaldehyde | Imidazolidines (5-membered) | 1-2 min | 92-98 |

| N,N'-dibenzylalkylenediamines | Aqueous Formaldehyde | Hexahydropyrimidines (6-membered) | 1-2 min | 92-98 |

| N,N'-dibenzylalkylenediamines | Aqueous Formaldehyde | Hexahydro-1,3-diazepines (7-membered) | 1-2 min | 92-98 |

Brønsted Acid Catalysis: Highly enantioselective direct syntheses of cyclic aminals from aldehydes have been achieved through Brønsted acid catalysis. nih.gov This methodology has been successfully applied to the asymmetric synthesis of important biologically active compounds, including antihypertensive aminal drugs. nih.gov

Cyclic aminals are not only stable end products but also valuable synthetic intermediates and core structural features found in numerous natural products and drug molecules. dntb.gov.ua Their stability towards hydrolysis, depending on pH, has been systematically investigated to understand their behavior and optimize their synthetic applications. dntb.gov.ua Furthermore, cyclic aminals can serve as precursors for other important nitrogen-containing heterocycles, such as cyclic amidinium salts, through dehydrogenation reactions. arkat-usa.org

Mechanistic Studies and Reactivity of Ethane 1,1 Diamine Intermediates

Role as a Key Transient Intermediate in Organic Transformations

Ethane-1,1-diamine, as a representative geminal diamine, plays a crucial role as a transient intermediate in a variety of organic reactions. These compounds are frequently invoked in transimination reactions and the reduction of amidines nih.gov. Under aqueous conditions, geminal diamines are known to preferentially eliminate the less basic amine, leading to the formation of an iminium ion nih.gov. This facile elimination underscores their transient nature in solution. In the context of enzyme mechanisms, the formation of external aldimines, a common step involving amino substrates and the pyridoxal (B1214274) 5'-phosphate (PLP) coenzyme, proceeds through the transient formation of geminal diamine intermediates. For instance, in cysteine desulfurases, the initial step of transimination involves the nucleophilic attack of the substrate cysteine, displacing a lysine-PLP linkage to form a tetrahedral geminal diamine intermediate, which then converts to a cysteine-PLP Schiff base. Similarly, the reverse transimination reaction also involves a tetrahedral geminal diamine intermediate.

Enzyme-Catalyzed Reactions Involving Geminal Diamine Formation

The formation of geminal diamine intermediates is a recurrent theme in the mechanisms of numerous enzyme-catalyzed reactions, particularly those involving pyridoxal 5'-phosphate (PLP) as a cofactor. These intermediates are central to the catalytic cycles of diverse enzymes, facilitating the transfer of amino groups or the decarboxylation of amino acids. Key examples include:

Yersinia pestis arginine decarboxylase (ADC): This enzyme has been extensively studied for its mechanism involving geminal diamine intermediates.

GDP-4-keto-6-deoxy-D-mannose-3-dehydratase (ColD): A site-directed mutant of ColD has allowed for the trapping and structural elucidation of a geminal diamine intermediate, demonstrating its role in the conversion of PLP to pyridoxamine (B1203002) 5'-phosphate (PMP).

Cysteine desulfurase: As mentioned, this enzyme forms a tetrahedral geminal diamine intermediate during its transimination process.

ω-Transaminases: These enzymes, crucial in biocatalysis, form external aldimines with PLP through geminal diamine intermediates.

Phosphoserine aminotransferase (PSAT): Crystal structures of Arabidopsis thaliana PSAT have captured the enzyme in a geminal diamine intermediate state, where the PLP cofactor is covalently bound to both a catalytic lysine (B10760008) residue and the phosphoserine substrate.

Tryptophan synthase (TrpAB): This enzyme's mechanism also involves geminal diamine intermediates (EGD1 and EGD2) in its catalytic cycle.

Kinetic and Spectroscopic Elucidation of Enzyme Intermediates (e.g., Yersinia pestis arginine decarboxylase)

Detailed kinetic and spectroscopic studies have been instrumental in elucidating the fleeting nature and specific roles of geminal diamine intermediates in enzyme catalysis. A notable example is the Yersinia pestis arginine decarboxylase (ADC). Using single wavelength stopped-flow spectroscopy, researchers have successfully monitored the formation and decay of two distinct geminal diamine species within the ADC reaction mechanism.

These investigations revealed that the enzyme exists in two different conformational states, one capable of binding ligands and another that is not. The interconversion between these states occurs with specific on and off rates. The formation of the geminal diamine intermediate was found to be dependent on the presence of Mg²⁺ ions. Furthermore, a pH-dependent conversion between enzyme states was observed, where the deprotonated form of the enzyme binds ligands more slowly.

The kinetic parameters for the formation of key intermediates in the Yersinia pestis ADC pathway have been quantitatively determined:

Table 1: Kinetic Parameters for Yersinia pestis Arginine Decarboxylase Intermediates

| Parameter | Value | Unit | Source |

| On-rate for conformational state conversion | 390 | s⁻¹ | |

| Off-rate for conformational state conversion | 880 | s⁻¹ | |

| KD for Agmatine binding | 6 | mM | |

| Rate of geminal diamine formation | 25 | s⁻¹ | |

| Rate of external aldimine formation | 4 | s⁻¹ |

Similar spectroscopic and kinetic evidence has also been reported for a cyclic geminal diamine intermediate formed in the reaction of O-aminoserine with pyridoxal 5'-phosphate in alkaline conditions.

Decomposition Pathways of Geminal Diamines: Dehydration and Hydrolysis Mechanisms

Geminal diamines, including this compound, are generally characterized by their instability, particularly when they possess N-H bonds nih.gov. This inherent instability drives their decomposition through various pathways, predominantly involving dehydration and hydrolysis.

In aqueous environments, geminal diamines readily undergo hydrolysis, preferentially eliminating the less basic amine to yield an iminium ion nih.gov. This process highlights their susceptibility to water, with some geminal diamines described as "very unstable in water" and reacting with an equivalent of water. The decomposition of geminal diamines in acidic conditions is well-documented, behaving similarly to acetals. Under acidic catalysis, they are unstable and readily decompose to generate a carbonyl group, which can then participate in further reactions.

Studies on the stability of cyclic aminals, which contain a geminal diamine core, further illustrate these decomposition pathways. The hydrolysis of these cyclic structures leads to the corresponding diamines and aldehydes. This hydrolysis is a thermodynamically driven process, and its rate is significantly accelerated by decreasing pH values. This indicates that protonation of the nitrogen atoms within the geminal diamine moiety can trigger or enhance its breakdown.

Nucleophilic Reactivity and Condensation Patterns of this compound Derivatives

While this compound itself is a transient species, its derivatives and the broader class of geminal diamines exhibit nucleophilic reactivity and participate in various condensation patterns, often as intermediates in the formation of other compounds.

The amino groups within geminal diamines can act as nucleophiles. For example, diamines, including those with a geminal relationship, have been shown to react as nucleophiles with geminal vinyl diazides, leading to substitution reactions.

A significant condensation pattern involving the formation of geminal diamines is the reaction between primary amines and carbonyl compounds to form imines (Schiff bases), followed by a second nucleophilic attack by another amine. This is a fundamental step in many enzymatic and synthetic pathways. For instance, the synthesis of 2,2,2-trichloro-N,N′-bis(2-nitrophenyl)-ethane-1,1-diamine involves a Schiff base intermediate, which then undergoes a second nucleophilic attack by 2-nitroaniline (B44862) to form the geminal diamine.

Furthermore, the construction of chiral geminal diamine cores, which are important structural motifs in natural products and bioactive molecules, frequently relies on asymmetric aza-Friedel–Crafts reactions. In these reactions, ketimines (which can be considered derivatives of carbonyl compounds) react with nucleophilic phenolic compounds under chiral phosphoric acid catalysis, leading to the formation of functionalized pyrrolinone derivatives containing a geminal diamine core. This highlights the role of nucleophilic additions and condensation in building complex structures incorporating the geminal diamine unit.

Sophisticated Characterization Techniques for Unstable and Stabilized Ethane 1,1 Diamine Species

Spectroscopic Methods for Transient Species Detection and Monitoring

Due to its transient nature in solution, ethane-1,1-diamine exists in equilibrium with its precursors—acetaldehyde (B116499) and ammonia (B1221849) or primary amines—and its dehydration product, an imine. Understanding the kinetics and mechanisms of these rapid interconversions is crucial and requires specialized spectroscopic techniques capable of capturing chemical events on very short timescales.

Stopped-Flow UV-Vis Spectroscopy is a premier technique for investigating the kinetics of rapid reactions in solution, making it highly suitable for studying the formation and hydrolysis of aminals like this compound. nih.govnih.gov The method involves the rapid mixing of two reactant solutions (e.g., acetaldehyde and an amine) in milliseconds, followed by the immediate cessation of flow. The reaction progress is then monitored in a downstream observation cell by measuring the change in UV-Visible absorbance over time. nih.gov

For the study of this compound derivatives, this technique can be applied to determine the rate constants for both the formation and decomposition of the geminal diamine. The formation of the intermediate imine, which is often in equilibrium with the geminal diamine, typically involves a change in the electronic environment of the chromophore, which can be detected by UV-Vis spectroscopy. mdpi.com By analyzing the absorbance change as a function of time under pseudo-first-order conditions (i.e., with one reactant in large excess), key kinetic parameters can be extracted.

Interactive Data Table: Hypothetical Stopped-Flow Kinetic Data for Aminal Formation

The following table illustrates typical data obtained from a stopped-flow experiment monitoring the formation of an N,N'-disubstituted this compound derivative at a specific wavelength. The observed rate constant (k_obs) is determined by fitting the absorbance data to a single exponential function.

| Time (ms) | Absorbance |

| 0 | 0.050 |

| 10 | 0.215 |

| 20 | 0.343 |

| 30 | 0.442 |

| 40 | 0.518 |

| 50 | 0.576 |

| 100 | 0.724 |

| 200 | 0.815 |

| 300 | 0.830 |

| From such data, a plot of ln(A∞ - A_t) vs. time would yield a straight line with a slope equal to -k_obs. |

Time-Resolved Electron Paramagnetic Resonance (TREPR) is a powerful technique for the direct detection and characterization of transient paramagnetic species, specifically free radicals. alfa-chemistry.comnih.gov While this compound itself is not a radical, its chemistry is intertwined with intermediates that can be. In reactions involving aldehydes and amines, single electron transfer (SET) processes can lead to the formation of amine radical cations or α-imino radicals. nih.gov

TREPR studies, particularly in the context of photoredox catalysis, have successfully identified and characterized enamine-derived radical intermediates. nih.govnih.gov These studies provide invaluable mechanistic insight into the reactivity of the broader aldehyde-amine system. By detecting these short-lived radical species, researchers can understand potential side-reaction pathways or alternative mechanisms that might compete with the formation of the geminal diamine.

Solid-State Structural Elucidation of Stable Geminal Diamine Derivatives

The inherent instability of the parent this compound makes its isolation and structural analysis in the solid state exceptionally difficult. To overcome this, research focuses on derivatives where the core N-C(CH₃)-N moiety is stabilized, typically by incorporating bulky N-substituents or by integrating the geminal diamine into a rigid cyclic framework.

X-ray Crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For stable derivatives of this compound, this technique provides unequivocal proof of the geminal diamine structure and offers precise data on bond lengths, bond angles, and stereochemistry.

While a crystal structure of the simple parent compound is not available, studies on stabilized cyclic aminals, which share the same functional core, provide critical structural insights. For instance, tetrahydroquinazoline (B156257) systems, formed from the condensation of diamines with aldehydes, are stable crystalline solids whose structures have been elucidated by X-ray diffraction. alfa-chemistry.com These studies confirm the tetrahedral geometry around the central carbon atom and reveal how the substitution pattern and ring conformation influence the stability of the aminal structure.

Key Structural Features from Crystallographic Data: Analysis of related stable geminal diamines reveals characteristic structural parameters. The C-N bond lengths within the N-C-N moiety are typically in the range of 1.45-1.48 Å. The N-C-N bond angle is close to the ideal tetrahedral angle of 109.5°, though it can be constrained by the cyclic nature of the molecule or influenced by the steric bulk of N-substituents.

Interactive Data Table: Representative Crystallographic Parameters for a Stabilized Geminal Diamine Moiety

This table presents typical geometric parameters for the core structure of a stabilized geminal diamine derivative, as would be determined by single-crystal X-ray diffraction.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length | N1 | C1 | - | 1.465 Å |

| Bond Length | N2 | C1 | - | 1.471 Å |

| Bond Length | C(methyl) | C1 | - | 1.520 Å |

| Bond Angle | N1 | C1 | N2 | 110.2° |

| Bond Angle | N1 | C1 | C(methyl) | 109.8° |

| Bond Angle | N2 | C1 | C(methyl) | 109.1° |

| These values confirm the sp³ hybridization of the central carbon atom (C1) and provide the basis for understanding the compound's stereochemistry and stability. |

Advanced Mass Spectrometry Techniques for Mechanistic Intermediates and Derivatives

Mass spectrometry (MS) is an indispensable tool for identifying reaction intermediates and characterizing the structures of stable products based on their mass-to-charge ratio (m/z) and fragmentation patterns. For a compound as labile as this compound, techniques like Electrospray Ionization (ESI-MS) are particularly valuable as they allow for the gentle ionization and transfer of species from solution into the gas phase, enabling the detection of transient intermediates present in a reaction mixture.

ESI-MS can be used to monitor the reaction between an aldehyde and an amine in real-time, providing evidence for the formation of the geminal diamine adduct in equilibrium with reactants and the corresponding imine.

When coupled with tandem mass spectrometry (MS/MS), this technique provides deeper structural information. In an MS/MS experiment, a specific ion (e.g., the protonated molecular ion of an this compound derivative) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" that helps to confirm the structure.

Research Findings from Mass Spectrometry: The fragmentation of aliphatic amines and their derivatives is well-understood and typically dominated by alpha-cleavage —the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation. For a derivative of this compound, such as N,N'-diphenylthis compound, the most likely fragmentation pathway would involve the cleavage of the C-C bond between the methyl group and the diamine carbon, or cleavage of a bond within a substituent. The primary fragmentation, however, would be the cleavage that results in the most stable cation. A characteristic fragmentation would be the loss of one of the amino groups following protonation to form a stable iminium ion.

Interactive Data Table: Predicted MS Fragmentation for Protonated N,N'-Dimethylthis compound ([M+H]⁺, m/z 89.1)

This table outlines the expected major fragments from the tandem mass spectrometry (MS/MS) analysis of a simple this compound derivative, based on the principle of alpha-cleavage.

| Fragment Ion m/z | Proposed Structure | Neutral Loss | Fragmentation Pathway |

| 74.1 | [CH(CH₃)NHCH₃]⁺ | NH₂CH₃ (Methylamine) | Loss of one N-methylamino group |

| 58.1 | [CH₃CH=NHCH₃]⁺ | NH₃ (Ammonia) | Cleavage and rearrangement |

| 44.1 | [CH₃CH=NH₂]⁺ | NH₂CH₃ (Methylamine) | Alpha-cleavage of C-N bond |

| The observation of these specific fragments would provide strong evidence for the N-C(CH₃)-N core structure of the parent molecule. |

Emerging Research Frontiers and Future Perspectives

Innovations in Stabilization Strategies for Highly Labile Geminal Diamines

The inherent lability of geminal diamines, including ethane-1,1-diamine, presents significant challenges in their synthesis and handling. This lability often necessitates specific strategies to achieve stability, particularly given that the construction of this molecular scaffold can suffer from conditions involving high temperatures, excessive oxidants, or the use of transition metals rsc.org.

Despite the general perception of geminal diamines as unstable, computational studies have indicated that this compound is, in fact, the most thermodynamically stable isomer among C₂H₈N₂ species, lying approximately 6 kcal mol⁻¹ below ethane-1,2-diamine (ethylenediamine) aanda.org. This theoretical stability, however, often contrasts with practical kinetic lability, which refers to its tendency to decompose or react under typical synthetic or environmental conditions.

Innovations in stabilization often involve structural modifications or milder synthetic approaches. For instance, the synthesis and characterization of substituted this compound derivatives, such as 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine, demonstrate that certain structural motifs can confer enhanced stability. Theoretical calculations on this substituted compound predicted it to be chemically hard, kinetically stable, and less reactive, supporting the idea that appropriate substituent groups can significantly influence the stability of the geminal diamine core researchgate.net.

Furthermore, advancements in synthetic methodologies contribute to stabilization by enabling the formation of geminal diamines under less harsh conditions. A notable innovation is the development of transition metal/photocatalyst-free strategies for synthesizing geminal diamines through photoinduced amidation of C(sp³)–H bonds. This approach utilizes a proposed sandwich-like ternary donor–acceptor–donor complex as a key photosensitive species, offering a high atom economy, broad substrate applicability, and good functional group tolerance, thereby facilitating the construction of these labile motifs under milder, more controlled environments rsc.org.

Exploration of Novel Reactivity Patterns and Catalytic Applications

The intrinsic lability of this compound limits its direct application as a standalone reactive species or catalyst in many conventional chemical processes. However, its significance lies in its role as a transient intermediate or as a core structure within more complex molecules, revealing interesting reactivity patterns.

In biological systems, a geminal diamine intermediate has been observed and investigated in the reaction mechanism of enzymes such as Yersinia pestis arginine decarboxylase. Studies using single-wavelength stopped-flow spectroscopy have monitored the formation and decay of different geminal diamine species, highlighting their transient but crucial role in enzymatic pathways. This indicates that while isolated this compound might be fleeting, its structural motif can participate in complex biochemical transformations nih.gov.

While this compound itself is not widely reported as a direct catalyst, the broader class of diamines, including those with geminal relationships or a geminal diamine core, exhibit diverse reactivity. For example, the catalytic asymmetric aza-Friedel–Crafts reaction has been employed to construct functionalized pyrrolinone derivatives containing a geminal diamine core. This process, catalyzed by chiral phosphoric acids, demonstrates a method for forming and incorporating this core into larger, stable structures with high enantioselectivities rsc.org.

General reactivity patterns of diamines, which can inform the potential behavior of geminal diamines, include their role as nucleophiles. Diamines have been shown to react with geminal vinyl diazides, leading to the substitution of an azide (B81097) group and the formation of vinyl azides or cyclic products. Such reactions, often requiring low temperatures due to the instability of the geminal vinyl diazides, illustrate the nucleophilic character inherent in diamine functionalities mdpi.com.

Advanced Computational Modeling for Predictive Chemical Design in Geminal Diamine Chemistry

Advanced computational modeling plays a pivotal role in unraveling the fundamental properties, stability, and reactivity of geminal diamines, including this compound, and in guiding the design of new chemical entities. These theoretical approaches provide insights that are often challenging to obtain through experimental methods alone, particularly for highly labile species.

Density Functional Theory (DFT) calculations have been instrumental in assessing the relative stability of this compound. For instance, studies employing the B3LYP/cc-pVQZ level of theory have established this compound as the most stable C₂H₈N₂ isomer, providing a foundational understanding of its thermodynamic preference among its structural counterparts aanda.org.

Computational methods extend to predicting the properties and behavior of substituted geminal diamines. For 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine, DFT calculations have provided detailed electronic structure properties, including HOMO-LUMO analysis, molecular electrostatic potential (MEP) maps, and Mulliken charge distributions. These analyses predict the molecule to be chemically hard, kinetically stable, and less reactive, offering valuable guidance for synthetic chemists aiming to design more robust geminal diamine derivatives researchgate.net.

Beyond specific this compound derivatives, computational modeling contributes broadly to geminal diamine chemistry. DFT calculations, such as those performed at the M06-2X/cc-pVDZ level of theory, have been used to investigate the configuration and stability of geminal dicationic ionic liquids (GDILs). These studies analyze interactions like electrostatic forces, van der Waals interactions, and hydrogen bonding, which are crucial for understanding the stability and behavior of these compounds and for their predictive chemical design acs.org.

Computational tools, including molecular mechanics force fields, are also applied to study the conformational preferences and interactions of diamine-containing complexes. For example, molecular modeling has been used to compare the adducts formed by platinum(II) complexes with ethane-1,2-diamine (an isomer of this compound) and other diamine ligands, revealing insights into steric factors influencing stereoselectivity nih.gov. Such applications underscore the power of computational chemistry in understanding and predicting the intricate details of diamine-related chemical systems.

Table 1: Computational Predictions for this compound and Related Geminal Diamines

| Compound / System | Computational Method / Level of Theory | Key Finding | Reference |

| This compound vs. Ethane-1,2-diamine | DFT (B3LYP/cc-pVQZ) | This compound is the most stable C₂H₈N₂ isomer, ~6 kcal mol⁻¹ more stable than ethane-1,2-diamine. | aanda.org |

| 2,2,2-Trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine | DFT (HOMO-LUMO, MEP, Mulliken charge) | Predicted to be chemically hard, kinetically stable, and less reactive. | researchgate.net |

| Geminal Dicationic Ionic Liquids (GDILs) | DFT (M06-2X/cc-pVDZ) | Investigation of configuration and stability, highlighting stabilization through electrostatic interactions, van der Waals interactions, and hydrogen bonding. | acs.org |

Q & A

Q. What are the standard synthetic routes for preparing ethane-1,1-diamine derivatives, and how can reaction conditions be optimized?

this compound derivatives, such as 2,2-dinitroethene-1,1-diamine, are synthesized via nitration of precursor compounds. For example, 2-methylpyrimidine-4,6-diol can be treated with nitrating agents under controlled acidic conditions. Key parameters include temperature (maintained below decomposition thresholds) and stoichiometric ratios to minimize byproducts like dinitromethane. Post-synthesis purification involves solvent recrystallization and spectroscopic validation (e.g., NMR, IR) .

Q. How can the purity and structural integrity of this compound derivatives be validated experimentally?

- Spectroscopic Analysis : Use - and -NMR to confirm bonding environments and detect impurities. For example, symmetric diamine ligands show distinct proton resonances for NH groups .

- Chromatography : HPLC or GC-MS can resolve volatile byproducts.

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., ±0.3% deviation) .

Q. What are the critical physical properties of this compound, and how do they influence experimental handling?

While direct data for this compound is limited, its derivatives exhibit properties like:

- Melting Points : 229–231°C (for solid-phase derivatives) .

- Stability : Chemically stable under inert atmospheres but sensitive to moisture in nitro-functionalized forms . Handling requires anhydrous conditions and protective equipment (e.g., P95 respirators, chemical-resistant gloves) to prevent dermal/ocular exposure .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELX improve the structural resolution of this compound metal complexes?

SHELXL refines crystal structures by optimizing parameters like anisotropic displacement and hydrogen bonding. For example:

- Twinned Data : Use SHELXPRO to handle high-symmetry space groups common in coordination complexes.

- High-Resolution Data : Apply restraints for disordered nitro groups in dinitroethene-1,1-diamine derivatives . Validation metrics (R-factors < 5%) ensure reliability in bond-length/angle determinations .

Q. What computational approaches are used to predict the reactivity of this compound in coordination chemistry?

Density Functional Theory (DFT) calculates electronic properties:

- Frontier Molecular Orbitals : Predict ligand-metal charge transfer in complexes (e.g., Fe or Au interactions).

- Binding Energies : Compare chelation strengths of this compound vs. 1,2-diamines . Software like Quantum Espresso models surface adsorption on metal substrates, aiding catalyst design .

Q. How should researchers resolve contradictions in thermal stability data for nitro-functionalized this compound derivatives?

Discrepancies arise from differing analytical methods:

- DSC vs. TGA : Differential scanning calorimetry (DSC) may detect exothermic decomposition peaks missed by thermogravimetric analysis (TGA).

- Sample Purity : Recrystallize derivatives to >98% purity before testing. Cross-validate with kinetic models (e.g., Arrhenius plots) to reconcile decomposition rates .

Methodological Tables

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.